

SR-29065: A Comparative Analysis of a Selective REV-ERB α Agonist

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Compound of Interest

Compound Name: SR-29065

Cat. No.: B15137125

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the REV-ERB α agonist **SR-29065** with other common alternatives, supported by experimental data. The focus is on the compound's selectivity profile, a critical aspect for its potential as a research tool and therapeutic agent.

SR-29065 is a synthetic agonist of the nuclear receptor REV-ERB α , which plays a crucial role in regulating circadian rhythms and metabolic pathways. Its selectivity for REV-ERB α over its isoform REV-ERB β and other nuclear receptors is a key determinant of its utility and potential for off-target effects. This guide presents a detailed analysis of its selectivity, benchmarked against the well-known REV-ERB agonists, SR9009 and SR9011.

Comparative Selectivity Profile

The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of **SR-29065**, SR9009, and SR9011 against REV-ERB α and REV-ERB β . This data provides a quantitative measure of their potency and isoform selectivity.

Compound	REV-ERB α IC ₅₀ (nM)	REV-ERB β IC ₅₀ (nM)	Selectivity (Fold, β vs α)
SR-29065	130	>10000	>77
SR9009	670	800	~1.2
SR9011	790	560	~0.7

Data for **SR-29065** was obtained from a co-transfection assay measuring the repression of a Bmal1-luciferase reporter. Data for SR9009 and SR9011 are from similar assays.

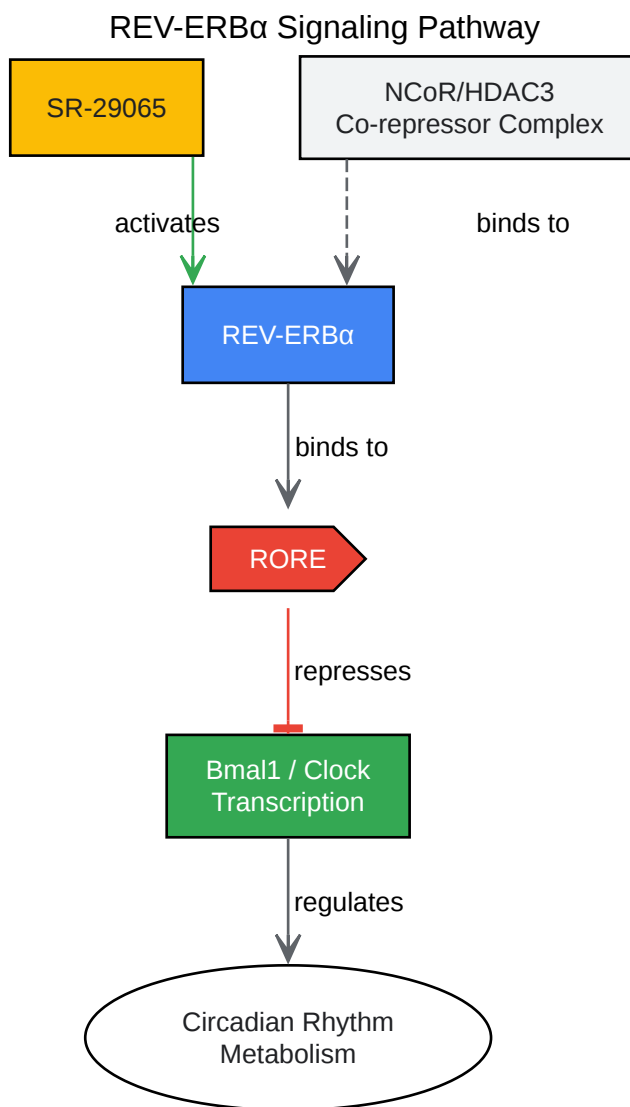
As the data indicates, **SR-29065** demonstrates significant selectivity for REV-ERB α over REV-ERB β , a desirable characteristic for dissecting the specific roles of REV-ERB α . In contrast, SR9009 and SR9011 exhibit comparable activity against both isoforms.

Off-Target Profile of SR-29065

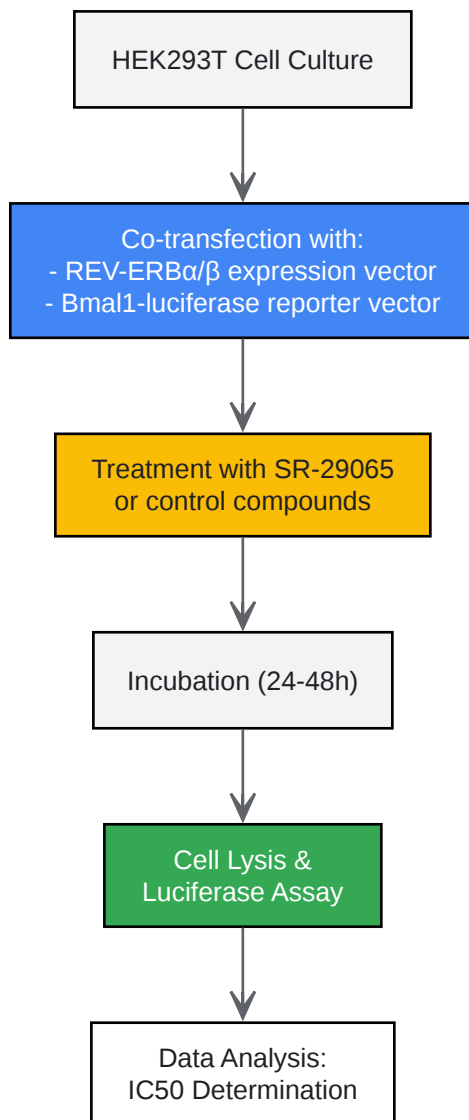
To further validate its selectivity, **SR-29065** was screened against a panel of 48 human nuclear receptors at a concentration of 10 μ M. In these assays, **SR-29065** did not show any significant agonist or antagonist activity on any of the other nuclear receptors tested, highlighting its specific interaction with REV-ERB α .

REV-ERB α Signaling Pathway

The diagram below illustrates the canonical REV-ERB α signaling pathway. REV-ERB α , in conjunction with a co-repressor complex (NCoR/HDAC3), binds to REV-ERB response elements (ROREs) in the promoter regions of target genes, primarily the core clock components Bmal1 and Clock, leading to the repression of their transcription. This repressive action is a key part of the negative feedback loop of the circadian clock.



Reporter Assay Workflow



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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com